![molecular formula C10H8BrF3O2 B6360915 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane CAS No. 1541197-82-3](/img/structure/B6360915.png)
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane
Overview
Description
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is a chemical compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dioxolane ring attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane typically involves the reaction of 3-bromo-5-trifluoromethylphenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The trifluoromethyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The dioxolane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-trifluoromethylphenyl)ethanol
- 2-(3-Bromo-5-trifluoromethylphenyl)acetaldehyde
- 2-(3-Bromo-5-trifluoromethylphenyl)acetic acid
Uniqueness
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C10H8BrF3O3, characterized by a dioxolane ring fused with a brominated and trifluoromethyl-substituted phenyl group. The incorporation of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making this compound a candidate for further research in pharmacology and related fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's distinct features include:
- Bromine Atom : Known for its ability to participate in halogen bonding, enhancing interactions with biological targets.
- Trifluoromethyl Group : This group increases the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of potential biological activities based on existing studies.
Antimicrobial Activity
Compounds with trifluoromethyl substituents have shown promising antimicrobial effects . For instance:
- Similar derivatives demonstrated effectiveness against various bacterial strains.
- The presence of the trifluoromethyl group may enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent antibacterial effects.
Anti-inflammatory Activity
Initial studies suggest that this compound may possess anti-inflammatory properties . This could be attributed to:
- The ability of brominated compounds to inhibit pro-inflammatory cytokines.
- The structural configuration allowing for interaction with inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound is under investigation. Compounds containing similar structural motifs have been reported to exhibit:
- Cytotoxic effects against various cancer cell lines.
- Mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Inhibition of TNF-alpha production | |
Anticancer | Cytotoxicity in MCF-7 breast cancer cells |
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : The bromine atom may facilitate binding to receptors involved in inflammatory responses or cancer progression.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane, and how can purity be ensured?
Basic Research Question
The synthesis typically involves halogenation and cyclization steps. A common approach is the reaction of substituted phenols with ethylene glycol under acid catalysis to form the dioxolane ring. For example, bromine and trifluoromethyl groups can be introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling (using palladium catalysts) . To ensure purity (>95%), column chromatography with silica gel is recommended, followed by recrystallization from ethanol or dichloromethane. Monitoring by HPLC or GC-MS is critical to confirm purity .
Q. How does the electronic effect of the trifluoromethyl group influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, which polarizes the aromatic ring and activates bromine at the meta-position for nucleophilic substitution. This electronic effect enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling) by stabilizing transition states through inductive effects. Comparative studies with non-fluorinated analogs show faster reaction kinetics and higher yields for trifluoromethyl-containing derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : To confirm the dioxolane ring (δ 4.0–5.5 ppm for protons) and substituent positions .
- FT-IR : Detection of C-F stretching (1000–1300 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) .
- HRMS (ESI-TOF) : For exact mass determination, especially to distinguish isotopic patterns of bromine (⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
Q. How can researchers resolve discrepancies in biological activity data between structurally similar analogs?
Advanced Research Question
Discrepancies often arise from subtle structural variations (e.g., halogen position, dioxolane ring conformation). To address this:
- Perform 3D-QSAR modeling to map steric/electronic contributions to activity .
- Compare binding modes via molecular docking against targets like acetylcholinesterase (AChE), where bromine positioning affects π-π stacking .
- Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding affinities of analogs .
Q. What are the key considerations when designing nucleophilic substitution reactions involving this compound?
Basic Research Question
The bromine atom is susceptible to nucleophilic attack. Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.
- Nucleophile strength : Amines or thiols require mild bases (K₂CO₃), while weaker nucleophiles (e.g., alcohols) may need phase-transfer catalysts .
- Temperature control : Reactions often proceed at 60–80°C to avoid dioxolane ring opening .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., bromine for covalent binding) .
- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time, critical for understanding inhibition mechanisms (e.g., AChE interaction) .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs with minor structural changes .
Q. How can researchers optimize reaction conditions to minimize by-products during dioxolane ring formation?
Advanced Research Question
By-product formation (e.g., diols or open-chain intermediates) can be mitigated by:
- Stoichiometric control : Excess ethylene glycol (1.5–2.0 eq) drives cyclization .
- Acid catalyst optimization : p-Toluenesulfonic acid (pTSA) reduces side reactions compared to H₂SO₄ .
- In-situ monitoring : Use of inline FT-IR to track ring closure and adjust conditions dynamically .
Q. What strategies are effective for analyzing the compound's stability under varying storage conditions?
Basic Research Question
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., sensitivity above 150°C) .
- Light exposure tests : UV-Vis spectroscopy to monitor degradation (halogens may photosensitize decomposition) .
- HPLC stability-indicating methods : Detect hydrolytic by-products (e.g., phenol derivatives) in accelerated aging studies .
Q. How does the substitution pattern (bromo vs. chloro) on the phenyl ring affect biological activity?
Advanced Research Question
Bromine’s larger atomic radius increases hydrophobic interactions, enhancing binding to targets like AChE. Chlorine analogs exhibit weaker inhibition (IC₅₀ values 2–3× higher) due to reduced van der Waals contacts. Comparative SAR studies using bromo-, chloro-, and fluoro-substituted derivatives reveal bromine’s unique role in π-stacking with aromatic residues .
Q. What experimental protocols are recommended for evaluating the compound's cytotoxicity in cancer cell lines?
Advanced Research Question
- MTT/PrestoBlue assays : Dose-response curves (0.1–100 µM) to determine IC₅₀ values .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining, particularly for derivatives showing caspase-3 activation .
- Synergy studies : Combine with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices (CI) .
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-4-6(9-15-1-2-16-9)3-7(5-8)10(12,13)14/h3-5,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMIHPCQMLCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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